Stereochemical Identity vs. Uncharacterized E/Z Mixture
Doxepin N-oxide, (E)- (CAS 131523-93-8) possesses a uniquely defined (E)-configuration at the exocyclic double bond, confirmed by IUPAC designation (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide and InChIKey QJCSDPQQGVJGQY-GZTJUZNOSA-N [1]. In contrast, the alternative commercial product 'doxepin N-oxide' (CAS 22684-91-9) is supplied as an undefined mixture of (Z)- and (E)-isomers without specified stereochemical composition [2]. This distinction is critical because stereochemical configuration influences chromatographic retention, mass spectrometric fragmentation, and biological recognition [3].
| Evidence Dimension | Stereochemical identity definition |
|---|---|
| Target Compound Data | Defined (E)-configuration; CAS 131523-93-8; specific IUPAC name and InChIKey; single stereoisomer |
| Comparator Or Baseline | Doxepin N-oxide mixture (CAS 22684-91-9): undefined E/Z ratio; ambiguous stereochemical identity |
| Quantified Difference | Qualitative distinction: fully characterized single stereoisomer vs. undefined stereoisomeric mixture |
| Conditions | ChEBI ontology annotation (CHEBI:174126); HMDB structural classification |
Why This Matters
A defined stereochemical identity ensures reproducible analytical method development, reliable impurity quantification, and traceable metabolite identification required for regulatory submissions.
- [1] ChEBI Ontology. Doxepin N-oxide (CHEBI:174126). EMBL-EBI. Accession: CHEBI:174126. View Source
- [2] Chem960. 22684-91-9 (Doxepin N-Oxide). Product listing: Doxepin N-oxide (mixture of Z and E isomers). View Source
- [3] Cyr TD, Lawrence RC, Lovering EG. Gas chromatographic methods for doxepin isomers, related compounds, and organic volatile impurities. J AOAC Int. 1992;75(5):804-809. ISSN: 0004-5756. View Source
